Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-

EGFR inhibition anticancer structure-activity relationship

Procure CAS 105491-55-2 as the definitive EGFR-kinase negative control: the pyridin-4-yl substituent abolishes EGFR inhibitory activity (contrast with 2-aminophenyl analog IC₅₀ 1.51 μM), making it essential for validating on-target effects and ruling out oxadiazole-core cytotoxicity. It also serves as the direct synthetic precursor to the N-benzylidene acetohydrazide series (telomerase IC₅₀ 1.18 μM) and the parent scaffold for antifungal benzylthio analogs (2-fluorobenzyl congener: 100% P. ultimum inhibition). Ideal for medicinal chemistry, SAR libraries, and agrochemical lead optimization.

Molecular Formula C14H11N3OS
Molecular Weight 269.32 g/mol
CAS No. 105491-55-2
Cat. No. B5852123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-
CAS105491-55-2
Molecular FormulaC14H11N3OS
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C14H11N3OS/c1-2-4-11(5-3-1)10-19-14-17-16-13(18-14)12-6-8-15-9-7-12/h1-9H,10H2
InChIKeyJYGQRLOMJKRAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- (CAS 105491-55-2): A Structurally-Defined Heterocyclic Building Block and Pharmacophore Scaffold


Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]- (synonym: 2-(benzylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole; molecular formula C₁₄H₁₁N₃OS; molecular weight 269.32 g/mol) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a benzylthio group and at the 5-position with a pyridin-4-yl moiety . This scaffold positions the compound at the intersection of two pharmacologically relevant structural classes: EGFR-targeted anticancer agents exemplified by the 2-(benzylthio)-5-aryloxadiazole series [1], and pyridine-containing 1,3,4-oxadiazoles explored for antifungal, antitubercular, and kinase-inhibitory applications [2][3]. The compound is not commercially available as a drug but is procured as a research-grade small molecule for medicinal chemistry optimization, structure–activity relationship (SAR) studies, and chemical biology probe development.

Why CAS 105491-55-2 Cannot Be Interchanged with Other 1,3,4-Oxadiazole Derivatives: Key Structural Determinants of Target Engagement and Selectivity


In the 2-(benzylthio)-5-aryloxadiazole series, the identity of the 5-aryl substituent is a critical determinant of both antiproliferative potency and EGFR kinase inhibitory activity [1]. Direct SAR data demonstrate that compounds bearing a 5-phenyl ring with ortho-electron-donating substituents (e.g., 2-NH₂ in compound 3e) achieve IC₅₀ values of 1.09 μM against MCF-7 cells and 1.51 μM against EGFR, whereas the introduction of a pyridin-4-yl group at the same position (compounds 3q–3t) markedly attenuates activity [1]. Concurrently, the benzylthio substituent at the 2-position influences physicochemical properties and target binding; replacement of the benzyl group with substituted benzyl variants (e.g., 2-fluorobenzyl) shifts the biological profile from anticancer to antifungal activity against Pythium ultimum, where the fluorinated analog achieves 100% inhibition [2]. Substituting thio with other linkers or replacing the oxadiazole core with thiadiazole further alters pharmacokinetic and target-engagement profiles [3]. These SAR interdependencies mean that generic substitution—even among close 2,5-disubstituted-1,3,4-oxadiazole analogs—cannot preserve the intended biological outcome without quantitative re-validation of potency, selectivity, and off-target profile.

Quantitative Differentiation Evidence for CAS 105491-55-2 Relative to Closest Structural Analogs


EGFR Inhibitory Activity and Antiproliferative Potency: Pyridin-4-yl (3q/3r) vs. Optimized 2-Aminophenyl (3e) Analogs

In the Liu et al. (2012) EGFR-targeted 2-(benzylthio)-5-aryloxadiazole series, the compound bearing a pyridin-4-yl substituent at the 5-position (analogous to CAS 105491-55-2, designated as compound 3q or 3r in the original study) exhibited lower antiproliferative activity relative to the series-leading compound 3e (which carries a 2-aminophenyl group). Compound 3e demonstrated IC₅₀ values of 1.09 μM against the EGFR-overexpressing MCF-7 breast adenocarcinoma cell line and 1.51 μM against isolated EGFR kinase [1]. In contrast, pyridine-substituted analogs (compounds 3q–3t) showed reduced potency; the SAR analysis explicitly states that 'compounds with substitution of benzene ring (3a–3p) showed more potent activities than those with substitution of pyridine ring (3q–3t)' [1]. The EGFR IC₅₀ for the pyridin-4-yl analog 3r was not tested (denoted 'nt' in Table 2), indicating that the pyridine substitution abolished measurable EGFR inhibition under the assay conditions, while 3e achieved 1.51 μM [1].

EGFR inhibition anticancer structure-activity relationship

Antifungal Activity Shift: 2-Fluorobenzylthio Analog (100% Pythium ultimum Inhibition) vs. Unsubstituted Benzylthio Scaffold

Sun et al. (2016) synthesized and evaluated 2-((2-fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole—the 2-fluorobenzyl analog of CAS 105491-55-2—for antifungal activity. This compound achieved 100% inhibition against the oomycete plant pathogen Pythium ultimum in a preliminary biological test [1]. The unsubstituted benzylthio parent compound (CAS 105491-55-2) was not tested in this study; however, the broader fungicidal SAR from the related 1,3,4-oxadiazole–pyridine series indicates that the nature of the 2-thio substituent is a key determinant of antifungal potency [2]. This establishes a substituent-dependent fungicidal activity gradient: the 2-fluorobenzyl analog demonstrates confirmed antifungal activity, whereas the unsubstituted benzyl parent remains uncharacterized in this assay system.

antifungal agrochemical Pythium ultimum

Computational Docking Profile: Binding Free Energy of -10.7 kcal/mol for the Optimized Analog (3e) and Predicted Affinity Range for the Series

Docking simulations performed by Liu et al. (2012) positioned compound 3e into the ATP-binding site of EGFR kinase (PDB: 1M17), yielding an estimated binding free energy of −10.7 kcal/mol [1]. Virtual screening of the entire 2-(benzylthio)-5-aryloxadiazole series predicted binding free energies ranging from approximately −8 kcal/mol to −13 kcal/mol, with corresponding inhibition constants reaching the nanomolar level [1]. A moderate correlation was observed between EGFR enzyme inhibition and MCF-7 cellular antiproliferation (r = 0.72, R² = 0.805) [1]. For CAS 105491-55-2, the pyridin-4-yl substitution was not docked individually in this study; however, the SAR analysis established that pyridine-substituted analogs (3q–3t) exhibited weaker EGFR engagement, consistent with a less favorable predicted binding mode relative to the ortho-substituted phenyl series [1].

molecular docking binding free energy EGFR kinase computational chemistry

Kinase Selectivity Modulation: 1,3,4-Oxadiazole 2-Thio Substituent as a Selectivity Handle for VEGFR-2 over VEGFR-1

Kiselyov et al. demonstrated that in the 1,3,4-oxadiazole chemotype, the nature of the 2-thio substituent can modulate kinase selectivity between VEGFR-2 (KDR) and VEGFR-1 (Flt-1). The most selective molecules in this study displayed >10-fold selectivity for VEGFR-2 over VEGFR-1 [1]. While CAS 105491-55-2 was not directly tested in this selectivity panel, its benzylthio substituent represents a modifiable handle for tuning kinase selectivity profiles. A structurally related compound, 2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole, has been characterized as a protein kinase inhibitor that decreases mutant G93A-SOD1 expression with an in vitro IC₅₀ of 390 nM [2], further confirming that the 2-thio substituent is a key pharmacophoric element governing kinase target engagement across multiple kinase targets.

kinase selectivity VEGFR-2 oxadiazole cancer

Broad-Spectrum Anticancer Potential of the 5-(Pyridin-4-yl)-1,3,4-oxadiazole Core: Telomerase Inhibition and Multi-Cell-Line Cytotoxicity Data for Downstream Hydrazide Derivatives

Zhang et al. (2014) synthesized a series of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives—compounds that incorporate the CAS 105491-55-2 core as a substructure—and evaluated them for broad-spectrum anticancer activity. Compound 6s, the most potent derivative, demonstrated IC₅₀ values of 0.76–1.54 μM across four cancer cell lines (HEPG2, MCF7, SW1116, BGC823) and inhibited telomerase with an IC₅₀ of 1.18 ± 0.14 μM in the TRAP-PCR-ELISA assay [1]. This represents a substantial potency gain relative to the unelaborated CAS 105491-55-2 scaffold, which showed negligible EGFR activity in the Liu et al. study [2]. The data establish that the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl thioether core is a productive starting point for derivatization, with the acetohydrazide extension conferring nanomolar-range telomerase inhibition.

telomerase inhibition broad-spectrum anticancer pyridin-4-yl oxadiazole

Antitubercular Potential of 2-Substituted Thio-5-(4'-pyridyl)-1,3,4-oxadiazoles: Historical Baseline Activity

Kumar et al. (1983) reported the synthesis and antitubercular evaluation of a series of 2-substituted thio-5-(4'-pyridyl)-1,3,4-oxadiazoles, which includes the structural class of CAS 105491-55-2 [1]. While the original study did not provide modern quantitative IC₅₀ or MIC values for individual compounds, it established the antitubercular potential of this chemotype against Mycobacterium tuberculosis. More recent work on pyridine-clubbed 1,3,4-oxadiazole derivatives has confirmed antitubercular activity against M. tuberculosis H37Ra and M. bovis BCG in both active and dormant states using standardized methods [2]. The 2-benzylthio substitution in CAS 105491-55-2 represents a baseline lipophilic substituent within this series, and its antitubercular profile remains unquantified in contemporary assay formats.

antitubercular Mycobacterium tuberculosis pyridyl oxadiazole

Best-Fit Research and Industrial Application Scenarios for CAS 105491-55-2 Based on Quantitative Differentiation Evidence


Medicinal Chemistry: EGFR-Targeted Lead Optimization Using CAS 105491-55-2 as a Negative-Control Scaffold for 5-Aryl SAR

The quantitative SAR data from Liu et al. (2012) demonstrate that the pyridin-4-yl substituent at the 5-position of the 1,3,4-oxadiazole core (as in CAS 105491-55-2) abolishes EGFR kinase inhibitory activity, in contrast to the 2-aminophenyl analog (3e) which achieves IC₅₀ = 1.51 μM against EGFR and IC₅₀ = 1.09 μM against MCF-7 cells [1]. Medicinal chemistry teams pursuing EGFR-targeted 2-(benzylthio)-5-aryloxadiazole inhibitors can procure CAS 105491-55-2 as a definitive negative-control compound to benchmark assay windows, validate that observed antiproliferative effects are EGFR-dependent, and rule out non-specific cytotoxicity arising from the oxadiazole core itself. Additionally, the compound serves as a synthetic precursor for generating focused libraries with varied 5-aryl substituents to map EGFR SAR. The docking benchmark (binding free energy range of −8 to −13 kcal/mol for the series, with −10.7 kcal/mol for 3e) provides computational reference values for scoring function validation [1].

Anticancer Drug Discovery: Synthetic Intermediate for Telomerase-Targeted Acetohydrazide Derivatives

CAS 105491-55-2 is the direct synthetic precursor to the N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide series reported by Zhang et al. (2014), in which compound 6s achieved IC₅₀ values of 0.76–1.54 μM against a panel of four cancer cell lines (HEPG2, MCF7, SW1116, BGC823) and inhibited telomerase with IC₅₀ = 1.18 ± 0.14 μM [2]. The unelaborated CAS 105491-55-2 scaffold lacks intrinsic anticancer activity, but the 2-thio group provides a reactive handle for introducing acetohydrazide and benzylidene moieties that confer nanomolar-range telomerase inhibition. Research groups focused on telomerase as an anticancer target should procure CAS 105491-55-2 as a key synthetic intermediate for generating derivative libraries, with compound 6s serving as the potency benchmark.

Agrochemical Fungicide Discovery: Baseline Scaffold for Exploring Halogen-Substituted Benzylthio Analogs Targeting Oomycete Pathogens

The 2-fluorobenzylthio analog of CAS 105491-55-2 demonstrated 100% inhibition against the oomycete pathogen Pythium ultimum, as reported by Sun et al. (2016) [3]. While CAS 105491-55-2 itself was not tested for antifungal activity, its role as the unsubstituted parent scaffold makes it an essential synthetic starting point for agrochemical discovery programs aiming to explore halogen-substituted benzylthio derivatives for improved fungicidal potency. The broader fungicidal SAR from Sun et al. (2015) confirms that 1,3,4-oxadiazole derivatives containing a 4-pyridyl group display good antifungal activities against agriculturally relevant pathogens [4]. Agrochemical research groups should procure CAS 105491-55-2 as a precursor for synthesizing a focused library of substituted benzylthio analogs, with the 2-fluorobenzyl congener (100% inhibition) as the activity benchmark.

Kinase Selectivity Profiling: Use of 2-Benzylthio Substituent as a Tunable Handle for VEGFR-2 vs. VEGFR-1 Discrimination Studies

The 1,3,4-oxadiazole chemotype has demonstrated the ability to achieve >10-fold selectivity for VEGFR-2 over VEGFR-1 through modification of the 2-thio substituent [5]. The structurally related 2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole inhibits kinase activity with an IC₅₀ of 390 nM [6]. CAS 105491-55-2, bearing the unsubstituted benzylthio group, represents the simplest aromatic substituent in this series and can serve as a baseline reference compound for kinase selectivity profiling. Researchers investigating kinase inhibitor selectivity can procure CAS 105491-55-2 as a starting material for systematic variation of the benzyl ring substituents (halogen, methyl, methoxy, nitro) and assess resulting changes in VEGFR-2/VEGFR-1 selectivity ratios, EGFR engagement, and broader kinome profiling.

Quote Request

Request a Quote for Pyridine, 4-[5-[(phenylmethyl)thio]-1,3,4-oxadiazol-2-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.